Azd-4547 - 1035270-39-3

Azd-4547

Catalog Number: EVT-287333
CAS Number: 1035270-39-3
Molecular Formula: C26H33N5O3
Molecular Weight: 463.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD-4547 is a potent, orally bioavailable, and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, FGFR2, and FGFR3. [] It plays a crucial role in scientific research as a tool to investigate the biological functions of FGFRs and their therapeutic potential in various diseases, particularly cancer.

Mechanism of Action

AZD-4547 functions as an ATP-competitive inhibitor of FGFR tyrosine kinases. [, ] It binds to the ATP-binding site of FGFRs, thereby blocking the phosphorylation of downstream signaling molecules and inhibiting the activation of FGFR-mediated signaling pathways. [, , ] This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth in FGFR-dependent tumors. [, ]

Applications
  • Investigating FGFR Signaling: It serves as a valuable tool for studying the role of FGFR signaling in various cellular processes, including cell proliferation, differentiation, and survival. [, ]
  • Preclinical Cancer Models: AZD-4547 demonstrates potent antitumor activity against FGFR-deregulated tumors in preclinical models, including xenograft models of human tumors. [, ]
  • Personalized Medicine: Research indicates that AZD-4547 holds promise for personalized cancer therapy, particularly in patients with FGFR2 gene amplifications. [] Studies have shown its effectiveness in treating gastric cancer with FGFR2 amplification and ovarian cancer with FGF6 and FGF23 amplification. [, ]
  • Combination Therapies: AZD-4547 shows synergistic effects when combined with other targeted therapies, such as MEK inhibitors and cannabidiol. [, ] This finding suggests its potential use in combination therapies to enhance treatment efficacy in various cancers.

BGJ 398 (Infigratinib)

Compound Description: BGJ 398, also known as Infigratinib, is a potent pan-fibroblast growth factor receptor (FGFR) inhibitor. It demonstrates efficacy against cancers harboring FGFR alterations, including those resistant to imatinib mesylate (IM) due to FGFR pathway activation [].

Relevance: Like AZD-4547, BGJ 398 targets FGFR1, FGFR2, and FGFR3, highlighting their shared mechanism of action as kinase inhibitors in the context of FGFR-driven cancers []. This overlap in targeting FGFR makes BGJ 398 structurally and functionally similar to AZD-4547.

Compound Description: TAS-120 is another pan-FGFR inhibitor, demonstrating efficacy against imatinib-resistant gastrointestinal stromal tumors (GIST) exhibiting FGFR pathway activation [].

Relevance: Similar to AZD-4547, TAS-120 effectively targets FGFR1/2, making it relevant in studying FGFR-dependent cancers and comparing its efficacy with AZD-4547 []. This shared mechanism of action as kinase inhibitors for FGFR makes TAS-120 structurally and functionally related to AZD-4547.

Compound Description: Ponatinib is a multi-targeted tyrosine kinase inhibitor, known for its activity against BCR-ABL but also exhibiting inhibitory effects on FGFR [].

Imatinib Mesylate (IM, Gleevec)

Compound Description: Imatinib Mesylate (IM), commercially known as Gleevec, is a receptor tyrosine kinase inhibitor primarily used in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) by targeting the BCR-ABL fusion protein and KIT, respectively. It is noteworthy that prolonged exposure to IM can lead to resistance, potentially through FGFR pathway activation in GISTs [].

Relevance: Although IM primarily targets KIT in the context of GIST, its role in inducing potential resistance mechanisms involving FGFR pathways makes it relevant to the study of AZD-4547. The research highlights the potential for combined therapies using IM and FGFR inhibitors like AZD-4547 to overcome resistance mechanisms and improve treatment outcomes [].

Paclitaxel

Compound Description: Paclitaxel is a widely used chemotherapy drug belonging to the taxane family. It exerts its anticancer effects by disrupting microtubule function, ultimately inhibiting cell division and promoting cell death. Notably, in a case study involving a patient with late-stage serous ovarian cancer, the patient's cells exhibited sensitivity to both Paclitaxel and AZD-4547 [].

Carboplatin

Compound Description: Carboplatin is another chemotherapy drug belonging to the platinum-based family of anticancer agents. It interferes with DNA replication by forming crosslinks within DNA strands, leading to cell cycle arrest and apoptosis. Similar to Paclitaxel, a patient case study reported sensitivity to Carboplatin, along with AZD-4547, in a patient with late-stage serous ovarian cancer [].

Relevance: The observed sensitivity to both Carboplatin and AZD-4547 in the patient case study suggests a potential for combination therapy, although further investigation is warranted to determine synergistic or additive effects [].

PARP Inhibitors

Compound Description: PARP inhibitors are a class of drugs that interfere with the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors are particularly effective in cancers with defects in homologous recombination DNA repair pathways, such as those with BRCA mutations. Interestingly, one case study revealed a unique sensitivity to a subset of EGFR inhibitors in a patient with late-stage serous ovarian cancer, despite being resistant to PARP inhibitors [].

Relevance: This finding underscores the importance of functional screening in identifying potential therapeutic targets. While PARP inhibitors were not effective in this particular case, the sensitivity to EGFR inhibitors, alongside the sensitivity to AZD-4547, highlights the heterogeneity of cancer and the need for personalized treatment approaches [].

Compound Description: EGFR inhibitors are a class of drugs that block the activity of the epidermal growth factor receptor (EGFR), a protein involved in cell growth and proliferation. These inhibitors are commonly used in treating various cancers, including lung, colorectal, and head and neck cancers. Notably, a patient case study mentioned a unique sensitivity to a subset of EGFR inhibitors in a patient with late-stage serous ovarian cancer, which was resistant to PARP inhibitors [].

Relevance: While EGFR inhibitors and AZD-4547 target distinct pathways, the case study highlights the importance of considering a combination of therapies to address potential resistance mechanisms and improve treatment outcomes []. The sensitivity to both types of inhibitors emphasizes the need for personalized medicine approaches.

Properties

CAS Number

1035270-39-3

Product Name

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide

IUPAC Name

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)/t17-,18+

InChI Key

VRQMAABPASPXMW-HDICACEKSA-N

SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD4547; AZD-4547; AZD 4547.

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.